molecular formula C21H20N2O5 B3000236 1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-03-5

1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B3000236
CAS No.: 877811-03-5
M. Wt: 380.4
InChI Key: UQXAHRKDIKITQZ-UHFFFAOYSA-N
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Description

1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a chroman and a piperidinone moiety, with a 4-methyl-3-nitrobenzoyl group attached to the spiro center. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Moiety: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes.

    Spirocyclization: The chroman intermediate undergoes spirocyclization with a piperidinone derivative under acidic or basic conditions to form the spiro linkage.

    Introduction of the Benzoyl Group: The final step involves the acylation of the spiro intermediate with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the spiro linkage and formation of corresponding acids and alcohols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can form hydrogen bonds and hydrophobic interactions with active sites, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one include other spirocyclic molecules such as:

    Spiroindolines: Known for their biological activity and use in pharmaceuticals.

    Spirooxindoles: Commonly found in natural products and synthetic drugs.

    Spiroquinolines: Used in the synthesis of complex organic molecules with potential therapeutic applications.

The uniqueness of 1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds.

Properties

IUPAC Name

1'-(4-methyl-3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-14-6-7-15(12-17(14)23(26)27)20(25)22-10-8-21(9-11-22)13-18(24)16-4-2-3-5-19(16)28-21/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXAHRKDIKITQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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